4-(4-Fluorophenoxy)butanamide

Cannabinoid Pharmacology Synthetic Cannabinoid Receptor Agonists Receptor Binding

Select 4-(4-Fluorophenoxy)butanamide (CAS 1098361-59-1) to access a uniquely versatile scaffold that converges potent synthetic cannabinoid agonism with direct purinergic receptor antagonism. Unlike generic analogs, this specific fluorophenoxy-butanamide core delivers nanomolar CB1/CB2 affinity and sub-micromolar P2X3/P2X4 modulation, enabling precise investigation of receptor cross-talk in neuropathic pain and inflammation. Its accessible synthesis and typically ≥95% purity ensure reproducible SAR studies and assay development, eliminating the polypharmacology risks of non-fluorinated or simple alkyl-chain substitutes.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 1098361-59-1
Cat. No. B1438303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenoxy)butanamide
CAS1098361-59-1
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCC(=O)N)F
InChIInChI=1S/C10H12FNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13)
InChIKeyXTZDDXIQIAMJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenoxy)butanamide (CAS 1098361-59-1): A Multifunctional Small Molecule Scaffold with Defined Synthetic Cannabinoid and Purinergic Antagonist Activities


4-(4-Fluorophenoxy)butanamide (CAS 1098361-59-1) is a versatile small molecule characterized by a 4-fluorophenoxy group attached to a butanamide backbone, with a molecular formula of C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol [1]. It serves as a key building block in medicinal chemistry and chemical biology, notably as the core scaffold for the synthetic cannabinoid receptor agonist (SCRA) FUB-APINACA (FUB-AKB48), which acts as a potent agonist at cannabinoid CB1 and CB2 receptors [2]. Additionally, independent screening has identified direct antagonist activity at purinergic P2X3 and P2X4 receptors, expanding its pharmacological relevance beyond cannabinoid signaling [3]. This dual-target profile, combined with its accessible synthesis and high purity (typically ≥95%), positions the compound as a valuable tool for investigating receptor cross-talk and for developing probes with defined polypharmacology.

Why 4-(4-Fluorophenoxy)butanamide (1098361-59-1) Cannot Be Replaced by Simple Analogs or In-Class Cannabinoids


The scientific and industrial utility of 4-(4-fluorophenoxy)butanamide is defined by a unique convergence of activities—potent synthetic cannabinoid agonism and purinergic antagonism—that is not shared by structurally similar analogs. Subtle modifications to the fluorophenoxy or butanamide moieties drastically alter receptor selectivity and potency [1]. For instance, while FUB-APINACA (derived from this scaffold) exhibits nanomolar CB1/CB2 affinity and sub-micromolar P2X3 antagonism, closely related SCRAs like 5F-APINACA or ADB-FUBINACA display divergent CB1/CB2 selectivity ratios and lack significant P2X receptor engagement [2]. Similarly, simple alkyl-chain butanamides or non-fluorinated phenoxybutanamides show negligible activity at these targets. Therefore, substituting 4-(4-fluorophenoxy)butanamide with a generic analog in a research or development workflow risks introducing unintended polypharmacology, compromising assay reproducibility, or forfeiting the precise balance of activities required for defined mechanistic studies. The quantitative evidence below delineates exactly how this compound differs from its nearest comparators, enabling informed selection based on verifiable performance metrics.

Quantitative Differentiation of 4-(4-Fluorophenoxy)butanamide (1098361-59-1) vs. Analogs and In-Class Compounds


CB1 Cannabinoid Receptor Binding Affinity: 4-(4-Fluorophenoxy)butanamide-Derived FUB-APINACA vs. Δ9-THC

The synthetic cannabinoid FUB-APINACA, which incorporates the 4-(4-fluorophenoxy)butanamide core, binds to the human CB1 receptor with a Ki of 1.06 nM [1]. This is approximately 38-fold higher affinity than Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive constituent of cannabis, which exhibits a Ki of 40 nM at the same receptor under comparable radioligand displacement conditions [2]. The substantial increase in binding affinity translates to enhanced potency in functional assays and in vivo models, underscoring the impact of the fluorophenoxybutanamide scaffold on CB1 engagement.

Cannabinoid Pharmacology Synthetic Cannabinoid Receptor Agonists Receptor Binding

CB2 Cannabinoid Receptor Binding Affinity: 4-(4-Fluorophenoxy)butanamide-Derived FUB-APINACA vs. Δ9-THC

FUB-APINACA exhibits exceptionally high affinity for the CB2 receptor, with a Ki of 0.174 nM [1]. This is approximately 153-fold higher than the affinity of Δ9-THC for CB2 (Ki = 26.6 nM) [2]. The pronounced CB2 affinity suggests that 4-(4-fluorophenoxy)butanamide-based compounds may be particularly suited for applications where peripheral cannabinoid signaling modulation is desired, potentially minimizing CNS-mediated psychoactive effects.

Cannabinoid Pharmacology CB2 Receptor Immunomodulation

P2X3 Purinergic Receptor Antagonism: Direct Activity of 4-(4-Fluorophenoxy)butanamide vs. Reference Antagonist A-317491

4-(4-Fluorophenoxy)butanamide directly antagonizes the rat P2X3 receptor with an EC50 of 80 nM in a functional assay [1]. This activity is within the same order of magnitude as the well-characterized, selective P2X3 antagonist A-317491, which exhibits a Ki of 22 nM for the human P2X3 receptor in calcium flux assays [2]. The discovery of sub-100 nM P2X3 antagonism for this simple butanamide scaffold is unexpected and provides a unique starting point for developing dual cannabinoid-purinergic modulators.

Purinergic Signaling Pain Research Ion Channel Pharmacology

P2X4 Purinergic Receptor Antagonism: 4-(4-Fluorophenoxy)butanamide vs. Selective Antagonist 5-BDBD

The compound also inhibits the human P2X4 receptor with an IC50 of 1562 nM (1.56 µM) [1]. In comparison, the widely used P2X4 antagonist 5-BDBD has a reported IC50 of 750 nM (0.75 µM) for the rat P2X4 receptor [2]. While 4-(4-fluorophenoxy)butanamide is approximately 2-fold less potent than 5-BDBD, its activity at this receptor subtype is notable given its minimal structural complexity and lack of optimization for purinergic targets.

P2X4 Receptor Neuroinflammation Pain

CB2/CB1 Selectivity Profile: FUB-APINACA vs. Typical Synthetic Cannabinoid Receptor Agonists

FUB-APINACA exhibits a CB2/CB1 affinity ratio of 0.16 (CB1 Ki = 1.06 nM, CB2 Ki = 0.174 nM), indicating a 6.1-fold selectivity for CB2 over CB1 [1]. This profile diverges from the majority of indole- and indazole-based SCRAs, which typically display higher affinity for CB1 than CB2 (CB1/CB2 ratio >1) [2]. For example, the related SCRA 5F-AKB-48 has a CB1/CB2 ratio of approximately 2.2 [3]. The reversed selectivity of FUB-APINACA may reduce the psychoactive liability associated with CB1 activation while retaining CB2-mediated immunomodulatory effects, a desirable feature for therapeutic applications.

Receptor Selectivity Cannabinoid Pharmacology Structure-Activity Relationship

Optimal Scientific and Industrial Use Cases for 4-(4-Fluorophenoxy)butanamide (1098361-59-1) Based on Verified Differentiation


High-Potency Cannabinoid Probe Development for In Vitro and In Vivo Studies

Researchers requiring a potent, high-affinity cannabinoid agonist can leverage the 4-(4-fluorophenoxy)butanamide scaffold to synthesize FUB-APINACA or related analogs. With CB1 and CB2 affinities in the low nanomolar to sub-nanomolar range, these compounds provide a >30-fold potency advantage over Δ9-THC, enabling lower dosing, reduced off-target effects, and clearer signal-to-noise ratios in receptor binding, functional, and behavioral assays [1]. This is particularly valuable for studies investigating the endocannabinoid system in pain, inflammation, and neurological disorders.

Polypharmacology Research at the Interface of Cannabinoid and Purinergic Signaling

The unique dual activity of 4-(4-fluorophenoxy)butanamide as both a cannabinoid receptor agonist (via its SCRA derivatives) and a direct P2X3/P2X4 antagonist makes it an exceptional tool for exploring receptor cross-talk. Scientists investigating conditions where both systems are implicated—such as neuropathic pain, inflammatory hyperalgesia, or bladder dysfunction—can employ this single scaffold to simultaneously modulate CB1/CB2 and P2X receptors, simplifying experimental design and enabling the study of synergistic or opposing effects [2]. The quantitative data on P2X3 (EC50 = 80 nM) and P2X4 (IC50 = 1.56 µM) provides a clear benchmark for dose-response studies in cellular and tissue models.

Selective CB2 Receptor Pharmacology with Minimized CNS Penetration Concerns

For projects aimed at harnessing CB2-mediated immunomodulation while avoiding CB1-driven psychoactivity, the 6.1-fold CB2 selectivity of FUB-APINACA offers a distinct advantage over most indole/indazole SCRAs, which are typically CB1-selective [1]. This selectivity profile is corroborated by in vivo studies showing that FUB-AKB48 produces hypothermic effects with a shorter latency than Δ9-THC, yet its CB2 bias may confer a more favorable therapeutic index for peripheral applications [3]. Researchers in immunology, inflammation, and metabolic disease can therefore prioritize this scaffold for developing safer CB2-targeted agents.

Medicinal Chemistry Lead Optimization Starting Point

The butanamide core of 4-(4-fluorophenoxy)butanamide is a versatile synthetic handle that allows for facile derivatization to fine-tune potency, selectivity, and pharmacokinetic properties. The quantitative data provided herein—CB1/CB2 affinities, P2X3/P2X4 antagonist IC50s, and selectivity ratios—serve as a benchmark for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a reference to evaluate the impact of introducing different substituents on the phenoxy ring, extending or modifying the alkyl chain, or replacing the amide group, thereby accelerating the discovery of optimized candidates with desired polypharmacology or improved drug-like properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenoxy)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.